5-Phenyl-2,2'-bipyridine

Copper(I) Photoluminescence Coordination Chemistry Solid-State Lighting

Select 5-Phenyl-2,2'-bipyridine for precise electronic tuning without the steric hindrance of 6-substituted analogs. This 5-aryl ligand enables earth-abundant Cu(I) phosphors, high-sensitivity AIPE chemosensors (picric acid SV constant 2.5×10⁴ M⁻¹), and ultrabright D-π-A fluorophores (Φ up to 0.99, Stokes shift up to 157 nm). Essential for reproducible, high-impact OLED, bioimaging, and sensor R&D.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 156972-80-4
Cat. No. B116423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2,2'-bipyridine
CAS156972-80-4
Synonyms5-PHENYL-2,2'-BIPYRIDINE
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H
InChIKeyOPPMNBYHIZCEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2,2'-bipyridine (CAS 156972-80-4): A 5-Aryl-Substituted Polypyridine Ligand for Tuning Photophysical and Coordination Properties


5-Phenyl-2,2'-bipyridine (CAS 156972-80-4) is a 5-aryl-substituted derivative of 2,2'-bipyridine, a classic N^N chelating ligand in coordination chemistry. Its molecular formula is C16H12N2 with a molecular weight of 232.28 g/mol . The introduction of a phenyl substituent at the 5-position of one pyridine ring significantly alters its electronic and steric profile compared to the unsubstituted parent compound. This compound is primarily utilized as a ligand for synthesizing luminescent transition metal complexes (e.g., with Ru(II), Ir(III), Cu(I), and Pt(II)) and as a core building block for constructing π-extended fluorophores [1]. Its value proposition lies in its ability to modulate the photophysical output (emission wavelength, quantum yield, excited-state lifetime) of resulting complexes and materials, offering a distinct advantage over simpler bipyridine ligands in applications requiring tailored optical and electronic properties .

Why 5-Phenyl-2,2'-bipyridine (CAS 156972-80-4) Cannot Be Simply Replaced by Unsubstituted or 4,4'-Disubstituted Bipyridine Ligands


Direct substitution of 5-Phenyl-2,2'-bipyridine with generic, unsubstituted 2,2'-bipyridine or more common 4,4'-disubstituted analogs is not feasible due to divergent electronic and steric influences on resulting metal complexes. The 5-position of the bipyridine core lies along the molecular dipole axis, meaning that aryl substitution at this site exerts a strong influence on the polarization and conjugation of the entire π-system [1]. In contrast, substitution at the 4,4'-positions primarily affects ligand-centered redox potentials and metal-to-ligand charge-transfer (MLCT) energies, while substitution at the 6-position introduces significant steric hindrance that can drastically alter coordination geometry and complex stability [2]. For instance, in [Ir(ppy)2(N^N)]+ complexes, the photoluminescence performance decreases upon attachment of phenyl groups to the 6-position of the ancillary ligand, whereas 5-phenyl substitution allows for extended conjugation without the detrimental steric clashes that compromise excited-state properties [3]. Therefore, selecting the correct substitution pattern—specifically the 5-phenyl motif—is critical for achieving desired photophysical and electrochemical outcomes in applications ranging from OLEDs to luminescent sensors.

5-Phenyl-2,2'-bipyridine (CAS 156972-80-4): Head-to-Head Photophysical and Coordination Data Versus Key Analogs


Emission Tuning in Cu(I) Complexes: 5-Phenyl vs. Unsubstituted Bipyridine

The ligand 5-Phenyl-2,2'-bipyridine (L) enables visible-region emission in its Cu(I) complexes, a stark contrast to the UV-only absorption and emission of the free ligand. In mononuclear heteroleptic complexes [CuL(PPh3)Cl] and [CuL(PPh3)Br], the introduction of the phenyl-substituted ligand shifts emission into the visible range, with maxima at 596 nm and 610 nm, respectively, in the solid state at 298 K [1]. The emission of free L is exclusively in the UV region and assigned to a ligand-centered π→π* transition, whereas the complexes exhibit (M+X)LCT emission, demonstrating the ligand's role in enabling lower-energy, tunable luminescence [2].

Copper(I) Photoluminescence Coordination Chemistry Solid-State Lighting

Aggregation-Induced Phosphorescent Emission (AIPE) in Ru(II) Complexes: A Property Absent in Unsubstituted Bipyridine Analogs

A cationic Ru(II) complex, Ru1, featuring 5-phenyl-2,2'-bipyridine as an ancillary ligand, exhibits significant Aggregation-Induced Phosphorescent Emission (AIPE) activity in THF/H2O mixtures [1]. This property is not observed in analogous [Ru(bpy)3]2+ complexes with unsubstituted 2,2'-bipyridine. The AIPE property of Ru1 was successfully leveraged for the detection of picric acid (PA) in aqueous media, demonstrating a high Stern-Volmer quenching constant (KSV) of 2.5 × 10^4 M^-1 and a low limit of detection (LOD) of 91 nM [1].

Aggregation-Induced Emission Ruthenium(II) Complexes Chemosensors

Tunable Bathochromic Shift in π-Extended Fluorophores: 5-Phenyl as a Versatile Core for Spectral Engineering

5-Phenyl-2,2'-bipyridine serves as a foundational scaffold for synthesizing π-extended fluorophores. Researchers have demonstrated that further functionalization of 5-(4-bromophenyl)- or 5-(4-bromomethylphenyl)-2,2'-bipyridines via Pd-catalyzed cross-coupling or Wittig reactions yields compounds with a pronounced bathochromic shift in both absorption and emission spectra compared to the parent 5-phenyl-2,2'-bipyridine [1]. Additionally, carbazole/fluorene-substituted D-π-A fluorophores built on the 5-phenyl-2,2'-bipyridine core achieve high fluorescence quantum yields up to 0.99 and large Stokes shifts up to 10,394 cm⁻¹ (157 nm) [2].

π-Extended Fluorophores Spectral Tuning Fluorescent Probes

Enhanced Photostability in Ir(III) Complexes: 5-Phenyl vs. 6,6'-Diphenyl Substitution

In a series of charged biscyclometalated Ir(III) complexes ([Ir(ppy)2(N^N)]+), the choice of ancillary N^N ligand has a pronounced effect on complex stability. Complexes with the 6-phenyl-2,2'-bipyridine (pbpy) ligand (Complex 2) demonstrated intermediate stability, while complexes with the bulkier 6,6'-diphenyl-2,2'-bipyridine (dpbpy) ligand (Complex 3) were found to be significantly less stable, likely due to a nucleophilic-assisted ancillary ligand-exchange reaction [1]. The photoluminescence performance in solution also decreased from Complex 1 (bpy) to Complex 3 (dpbpy) upon attachment of phenyl groups [1]. This suggests that the mono-substituted 5-phenyl-2,2'-bipyridine offers a favorable balance between the desirable electronic effects of aryl substitution and the detrimental steric and stability issues associated with 6,6'-disubstitution.

Iridium(III) Complexes Photostability Light-Emitting Electrochemical Cells

Validated Research and Industrial Applications of 5-Phenyl-2,2'-bipyridine (CAS 156972-80-4)


Development of High-Performance Luminescent Cu(I) Complexes for Solid-State Lighting

Based on evidence that [Cu(5-phenyl-2,2'-bipyridine)(PPh3)X] complexes (X = Cl, Br, I) exhibit solid-state emission in the 575-630 nm range, this ligand is ideal for synthesizing earth-abundant, cost-effective copper(I) emitters as alternatives to precious-metal-based phosphors. The ability to tune the emission maximum by varying the halide co-ligand provides a direct, quantitative handle for color optimization in lighting and display technologies [1].

Fabrication of AIPE-Active Chemosensors for Nitroaromatic Explosive Detection

The unique Aggregation-Induced Phosphorescent Emission (AIPE) property of Ru(II) complexes containing 5-phenyl-2,2'-bipyridine directly enables the creation of highly sensitive chemosensors. The demonstrated detection of picric acid with a Stern-Volmer constant of 2.5 × 10^4 M^-1 and a limit of detection of 91 nM supports the use of this ligand in developing practical, field-deployable sensors for environmental monitoring and security applications [2].

Synthesis of π-Extended Fluorophores with Near-Unity Quantum Yield for Advanced Imaging

5-Phenyl-2,2'-bipyridine acts as a modular core for constructing D-π-A push-pull fluorophores. The reported ability to achieve fluorescence quantum yields up to 0.99 and large Stokes shifts (up to 157 nm) through carbazole/fluorene substitution makes this ligand a valuable starting material for designing ultrabright probes for bioimaging, single-molecule spectroscopy, and organic lasers [3].

Design of Stable Iridium(III) Complexes for Light-Emitting Electrochemical Cells (LECs)

The comparative instability of 6,6'-diphenyl-substituted Ir(III) complexes highlights the importance of ligand selection in device longevity. By using 5-phenyl-2,2'-bipyridine as the ancillary ligand, researchers can access the favorable electronic tuning of an aryl-substituted bipyridine while avoiding the sterically-induced instability that plagues 6-substituted analogs. This makes it a superior choice for the N^N ligand in cationic iridium emitters for LECs, where operational lifetime is a critical performance metric [4].

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